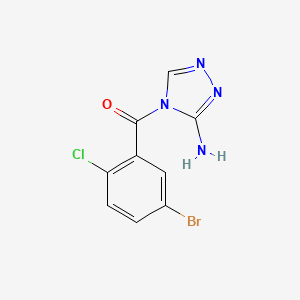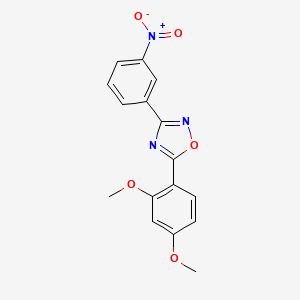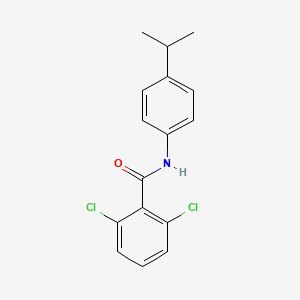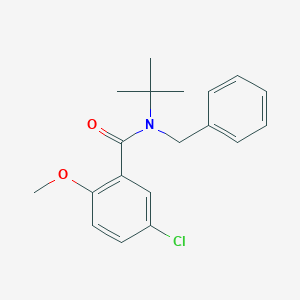
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, also known as BCTA, is a chemical compound that belongs to the class of triazole derivatives. BCTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it has been suggested that 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to induce cytotoxicity in cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been reported to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. In addition, 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit antioxidant activity, which may contribute to its anticancer and antimicrobial effects.
実験室実験の利点と制限
One of the major advantages of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is its broad-spectrum anticancer and antimicrobial activity. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit significant activity against a wide range of cancer cell lines and microbial strains. However, the use of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments may be limited by its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dose and delivery method for 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine.
将来の方向性
There are several potential future directions for the study of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine. One area of interest is the development of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine-based drug delivery systems for the targeted delivery of anticancer and antimicrobial agents. Another area of interest is the synthesis of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the mechanism of action of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine and its potential applications in other fields, such as material science and catalysis.
Conclusion:
In conclusion, 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The synthesis method of 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been reported to exhibit significant anticancer and antimicrobial activity, but its use in lab experiments may be limited by its low solubility in water and potential toxicity. Further studies are needed to determine the optimal dose and delivery method for 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine, as well as its potential applications in other fields.
合成法
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine can be synthesized by reacting 5-bromo-2-chlorobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-(5-bromo-2-chlorobenzoyl)-4H-1,2,4-triazol-3-amine has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(5-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN4O/c10-5-1-2-7(11)6(3-5)8(16)15-4-13-14-9(15)12/h1-4H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQJDIGMZKYYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N2C=NN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-(4-{[(2,5-diethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5818614.png)

![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)



![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)

![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)